molecular formula C15H16F3N7O2 B12237579 1-[1-(9H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

1-[1-(9H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B12237579
M. Wt: 383.33 g/mol
InChI Key: VYOMYQFFIBJHMO-UHFFFAOYSA-N
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Description

1-[1-(9H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of a purine base, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(9H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Purine-Piperidine Intermediate: The initial step involves the reaction of a purine derivative with a piperidine derivative under controlled conditions to form the purine-piperidine intermediate.

    Introduction of the Trifluoroethyl Group:

    Cyclization to Form Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(9H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

1-[1-(9H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(9H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-purin-6-yl)piperidin-4-ol: A related compound with a similar purine-piperidine structure.

    4-Piperidinamine, 1-(9H-purin-6-yl): Another similar compound with a purine-piperidine structure.

Uniqueness

1-[1-(9H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is unique due to the presence of the trifluoroethyl group and the imidazolidine-2,4-dione moiety

Properties

Molecular Formula

C15H16F3N7O2

Molecular Weight

383.33 g/mol

IUPAC Name

1-[1-(7H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H16F3N7O2/c16-15(17,18)6-25-10(26)5-24(14(25)27)9-1-3-23(4-2-9)13-11-12(20-7-19-11)21-8-22-13/h7-9H,1-6H2,(H,19,20,21,22)

InChI Key

VYOMYQFFIBJHMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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